molecular formula C26H24N2O4S B281343 N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281343
M. Wt: 460.5 g/mol
InChI Key: XTNRWCIBFPXQOD-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE: is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a methoxy-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Naphthalenylidene Core: This step involves the condensation of 2-methoxyaniline with a naphthalene derivative under acidic or basic conditions to form the naphthalenylidene core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the naphthalenylidene intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by coupling the methoxyanilino group with the naphthalenylidene-sulfonamide intermediate under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the naphthalenylidene core, converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial research.

    Biochemical Probes: It can be used as a probe to study enzyme activities and protein interactions.

Industry:

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the production of dyes and pigments with specific color properties.

    Polymers: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • **N-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-benzenesulfonamide
  • **N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

Uniqueness: N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 2,4,5-trimethylbenzenesulfonamide group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the methoxy group on the aniline ring can influence its electronic properties, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-22-15-23(26(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22-

InChI Key

XTNRWCIBFPXQOD-SLMZUGIISA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C

Origin of Product

United States

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